molecular formula C16H11N3O2S2 B3942572 4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE

4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE

Cat. No.: B3942572
M. Wt: 341.4 g/mol
InChI Key: HDQAYGDWHWKCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE is a complex organic compound with a molecular formula of C16H11N3O2S2 It is characterized by the presence of a benzoxazole ring, a thiocyanate group, and an acylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst.

    Acylation: The benzoxazole derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The thiocyanate group can form covalent bonds with nucleophiles in biological systems, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE is unique due to the combination of the benzoxazole ring and the thiocyanate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c17-10-23-12-7-5-11(6-8-12)18-15(20)9-22-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQAYGDWHWKCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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